Soyasaponin III

Descripción general

Descripción

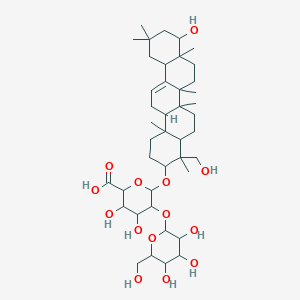

Soyasaponin III is a complex triterpenoid saponin. This compound is derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Soyasaponin III involves multiple steps, starting from oleanolic acid. The key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the oleanolic acid backbone.

Glycosylation: Attachment of sugar moieties (beta-D-galactopyranosyl and beta-D-glucopyranosiduronic acid) to the hydroxylated oleanolic acid.

The reaction conditions typically involve the use of catalysts, such as Lewis acids, and protective groups to ensure selective hydroxylation and glycosylation.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in biotechnological methods, such as microbial fermentation and plant cell culture, have shown promise in producing triterpenoid saponins on a larger scale. These methods involve the use of genetically engineered microorganisms or plant cells to biosynthesize the compound.

Análisis De Reacciones Químicas

Types of Reactions

Soyasaponin III undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these groups back to alcohols.

Aplicaciones Científicas De Investigación

Nutritional and Health Benefits

1.1 Anticancer Properties

Research indicates that Soyasaponin III exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of human colon cancer cells (HT-29) and modulate protein kinase C expression, which is crucial for cancer cell growth regulation . The bioactive components of this compound are believed to undergo transformation by gut microbiota, enhancing their anticancer efficacy .

1.2 Hepatoprotective Effects

this compound has demonstrated hepatoprotective properties against chemically induced liver damage. Studies using primary cultured rat hepatocytes indicated that this compound could reduce liver enzyme levels associated with damage, suggesting its potential as a protective agent against hepatotoxicity .

1.3 Cholesterol-Lowering Effects

The consumption of soy saponins, including this compound, has been linked to cholesterol-lowering effects. Animal studies have shown that diets enriched with soy saponins can lead to reduced serum cholesterol levels, potentially contributing to cardiovascular health .

Pharmaceutical Applications

2.1 Drug Delivery Systems

Soyasaponins can form stable complexes with various drugs, enhancing their solubility and bioavailability. This property makes this compound a candidate for use in drug delivery systems, particularly for poorly soluble drugs . The ability to encapsulate drugs may improve therapeutic outcomes in various medical conditions.

2.2 Antimicrobial Activity

Studies have reported the antimicrobial properties of this compound against various pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing natural preservatives for food products or as therapeutic agents in treating infections .

Agricultural Applications

3.1 Biostimulant Effects

this compound has been identified as a natural biostimulant that can enhance plant growth and resilience. Research indicates that it can improve crop yield and stress resistance in soybean plants when applied as a foliar spray or soil amendment . This application aligns with sustainable agricultural practices aimed at reducing chemical fertilizers.

Cosmetic Industry Uses

4.1 Emulsifying and Foaming Agents

In the cosmetic industry, this compound is utilized for its emulsifying and foaming properties. It is incorporated into formulations for shampoos, soaps, and body washes to improve texture and stability while providing moisturizing benefits . Its natural origin appeals to consumers seeking clean label products.

Summary of Case Studies

Mecanismo De Acción

The mechanism of action of Soyasaponin III involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.

Comparación Con Compuestos Similares

Similar Compounds

Oleanolic acid: The parent compound from which Soyasaponin III is derived.

Ursolic acid: A structurally similar triterpenoid with similar biological activities.

Betulinic acid: Another triterpenoid with comparable therapeutic properties.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it a promising candidate for pharmaceutical and cosmetic applications.

Actividad Biológica

Soyasaponin III is a notable bioactive compound derived from soybeans (Glycine max), belonging to a class of compounds known as saponins. This article explores the biological activities of this compound, focusing on its metabolic pathways, anticancer properties, immunomodulatory effects, and potential health benefits.

Chemical Structure and Metabolism

This compound is characterized by its complex glycosidic structure, which influences its biological activity. It is primarily metabolized in the human gut by microbiota, yielding various metabolites, including soyasapogenol B. Studies have shown that this compound appears in fecal samples within 24 hours after ingestion and is involved in the hydrolysis of sugar moieties, which enhances the bioavailability of its aglycone forms .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against colorectal cancer cells. In vitro studies demonstrated that this compound inhibits the proliferation of human colon adenocarcinoma cells (Caco-2) by modulating protein kinase C (PKC) activity . A comparative analysis of various soyasaponins revealed that while Soyasaponin I and other derivatives showed limited activity, this compound displayed a stronger inhibitory effect on cancer cell growth .

Table 1: Anticancer Activity of Soyasaponins

| Compound | Cell Line | Activity Level | Mechanism of Action |

|---|---|---|---|

| Soyasaponin I | HT-29 | Low | Not specified |

| This compound | Caco-2 | Moderate to High | Inhibition of PKC |

| Soyasapogenol B | MCF-7 | High | Induction of apoptosis |

Immunomodulatory Effects

This compound has been noted for its immunomodulatory properties. It exhibits anticomplementary activity, which suggests a potential role in modulating immune responses. This activity is influenced by the structural characteristics of the saponin, indicating that variations in glycosidic chains can affect its immunological functions .

Case Study: Immunomodulation

In a study examining the effects of various soyasaponins on immune function, it was found that this compound significantly enhanced antibody responses in animal models when used as an adjuvant in vaccinations . This suggests its potential application in developing immunotherapeutics.

Health Benefits and Toxicity

The consumption of soy products rich in soyasaponins has been linked to various health benefits, including reduced risk of certain cancers and improved cardiovascular health. However, it is essential to note that while soyasaponins are generally recognized as safe, excessive intake may lead to gastrointestinal disturbances due to their saponin content.

Propiedades

IUPAC Name |

3,4-dihydroxy-6-[[9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O14/c1-37(2)16-21-20-8-9-24-39(4)12-11-26(40(5,19-44)23(39)10-13-42(24,7)41(20,6)15-14-38(21,3)25(45)17-37)54-36-33(30(49)29(48)32(55-36)34(51)52)56-35-31(50)28(47)27(46)22(18-43)53-35/h8,21-33,35-36,43-50H,9-19H2,1-7H3,(H,51,52) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIHRVKXRCAJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasaponin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55304-02-4 | |

| Record name | Soyasaponin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 216 °C | |

| Record name | Soyasaponin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.